molecular formula C9H4F12O4 B14260811 Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) propanedioate CAS No. 389580-57-8

Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) propanedioate

Cat. No.: B14260811
CAS No.: 389580-57-8
M. Wt: 404.11 g/mol
InChI Key: SDMVEXVQJVGJLY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) propanedioate typically involves the reaction of hexafluoroisopropanol with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction can be represented as follows:

2(CF3)2CHOH+COCl2(CF3)2CHOC(O)OCH(CF3)2+2HCl2 \text{(CF}_3\text{)}_2\text{CHOH} + \text{COCl}_2 \rightarrow \text{(CF}_3\text{)}_2\text{CHOC(O)OCH(CF}_3\text{)}_2 + 2 \text{HCl} 2(CF3​)2​CHOH+COCl2​→(CF3​)2​CHOC(O)OCH(CF3​)2​+2HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis yields hexafluoroisopropanol and carbon dioxide, while substitution reactions produce various substituted carbonates .

Scientific Research Applications

Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) propanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) propanedioate exerts its effects involves its ability to undergo various chemical reactions. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. Its high fluorine content contributes to its stability and reactivity, allowing it to participate in a range of chemical processes .

Comparison with Similar Compounds

Similar Compounds

    Hexafluoroisopropanol: A related compound used as a solvent and reagent in organic synthesis.

    Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: Another fluorinated compound with similar reactivity and applications.

    Hexafluoroisopropyl alcohol: Used in similar contexts for its stability and reactivity

Uniqueness

Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) propanedioate stands out due to its unique combination of high thermal stability, reactivity, and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial settings .

Properties

CAS No.

389580-57-8

Molecular Formula

C9H4F12O4

Molecular Weight

404.11 g/mol

IUPAC Name

bis(1,1,1,3,3,3-hexafluoropropan-2-yl) propanedioate

InChI

InChI=1S/C9H4F12O4/c10-6(11,12)4(7(13,14)15)24-2(22)1-3(23)25-5(8(16,17)18)9(19,20)21/h4-5H,1H2

InChI Key

SDMVEXVQJVGJLY-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)OC(C(F)(F)F)C(F)(F)F)C(=O)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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